Benzo[b]thiophen-2-ylzinc bromide
Description
Historical Context and Evolution of Organozinc Chemistry
The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324), by reacting ethyl iodide with zinc metal. wikipedia.orgwikipedia.orgwikipedia.org This pioneering work not only marked the dawn of organozinc chemistry but also laid the foundational principles of valence theory. digitellinc.comnih.gov Frankland's initial synthesis was later improved by using diethyl mercury as a starting material. wikipedia.org
Throughout the 19th century, the field witnessed several key advancements. In 1861, Freund utilized diethylzinc for the synthesis of ketones. libretexts.org A few years later, in 1867, Butlerov in Russia developed a method to produce tertiary alcohols by reacting dimethylzinc (B1204448) with acetyl chloride. libretexts.org One of the most enduring discoveries from this era was the Reformatsky reaction, first reported by Sergey Reformatsky in 1887. digitellinc.comthermofisher.combyjus.comnumberanalytics.comnumberanalytics.com This reaction involves the condensation of aldehydes or ketones with α-halo esters in the presence of metallic zinc to form β-hydroxy-esters. thermofisher.combyjus.comwikipedia.org The key intermediate in this process is an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org
The 20th century brought further innovations, including the Simmons-Smith reaction, which uses a carbenoid (iodomethyl)zinc iodide to convert alkenes into cyclopropanes. wikipedia.orgorganicchemistrydata.org Another significant development was the Barbier reaction, a one-pot process where an organozinc reagent, generated in situ, reacts with a carbonyl substrate. wikipedia.orglibretexts.org A major breakthrough in expanding the utility of organozinc reagents came with the development of "active zinc" by Rieke. wikipedia.orgsigmaaldrich.com This highly reactive form of zinc, produced by the reduction of zinc halides, allows for the direct reaction with a wider range of organic halides, including those with sensitive functional groups. wikipedia.orgsigmaaldrich.com
Significance of Organozinc Reagents in Modern Organic Synthesis
Organozinc reagents are highly valued in modern organic synthesis due to their unique combination of reactivity and functional group tolerance. sigmaaldrich.comresearchgate.net Unlike the more reactive Grignard and organolithium reagents, organozinc compounds exhibit a more moderate reactivity, which allows for greater selectivity in chemical transformations. wikipedia.org This characteristic makes them compatible with a wide array of sensitive functional groups such as esters, nitriles, and ketones. sigmaaldrich.com
One of the most prominent applications of organozinc reagents is in palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling. sigmaaldrich.com This powerful carbon-carbon bond-forming reaction has become an indispensable tool for the synthesis of complex organic molecules. The choice of the preparative route for organozinc reagents can significantly influence their reactivity and stability. sigmaaldrich.com They can be synthesized through the direct insertion of zinc into organic halides or via transmetalation from other organometallic compounds. acs.org
The development of highly active zinc, such as Rieke® Zinc, has further broadened the scope of organozinc chemistry by enabling the direct formation of organozinc reagents from alkyl, aryl, and vinyl bromides or chlorides, a process not feasible with less reactive forms of zinc. sigmaaldrich.com This advancement has facilitated the synthesis of a diverse range of functionalized organozinc reagents.
Role of Heterocyclic Organozinc Reagents in Chemical Transformations
Heterocyclic compounds are integral to many areas of chemistry, including pharmaceuticals and materials science. The incorporation of zinc into these structures to form heterocyclic organozinc reagents has opened up new avenues for the synthesis of complex and functionally diverse molecules. These reagents serve as versatile building blocks in a variety of chemical transformations.
The reactivity of the carbon-zinc bond in these reagents allows them to participate in a wide range of reactions, most notably cross-coupling reactions. The Negishi coupling, for instance, provides a powerful method for creating new carbon-carbon bonds by coupling heterocyclic organozinc reagents with various organic halides. This has proven to be a highly effective strategy for the synthesis of complex heterocyclic architectures.
The functional group tolerance of organozinc reagents is particularly advantageous when working with often sensitive heterocyclic systems. This allows for the direct use of functionalized heterocyclic halides in the preparation of the corresponding organozinc reagents without the need for protecting groups. The ability to generate these reagents under mild conditions further enhances their utility in the synthesis of elaborate molecules. The development of methods for the direct insertion of activated zinc into carbon-halogen bonds of heterocyclic compounds has been a significant step forward in this area.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2H-1-benzothiophen-2-ide;bromozinc(1+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.BrH.Zn/c1-2-4-8-7(3-1)5-6-9-8;;/h1-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMAAQFPVONWHE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[C-]S2.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrSZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for Benzo B Thiophen 2 Ylzinc Bromide
Direct Insertion Strategies for Organozinc Reagent Formation
Direct insertion methods involve the oxidative addition of metallic zinc into an organic halide. This approach is often favored for its operational simplicity.
Direct Insertion of Active Zinc into 2-Bromobenzo[b]thiophene (B1329661) Precursors
The direct reaction of 2-bromobenzo[b]thiophene with activated zinc metal is a primary method for the synthesis of Benzo[b]thiophen-2-ylzinc bromide. The activation of commercial zinc powder is crucial for the success of this reaction, as a passivating layer of zinc oxide on the metal surface can impede the reaction. nih.govnih.gov
Several methods are employed to activate the zinc, including the use of chemical additives like 1,2-dibromoethane (B42909), iodine, or trimethylsilyl (B98337) chloride (TMSCl). nih.govnih.gov Another effective method involves the use of zinc powder in the presence of lithium chloride (LiCl) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). organic-chemistry.org This salt-assisted activation significantly enhances the reaction rate and yield, often allowing the preparation to proceed at room temperature. organic-chemistry.org The LiCl is thought to facilitate the removal of the newly formed organozinc species from the metal surface, thereby exposing fresh zinc for reaction. organic-chemistry.org
The general procedure involves stirring 2-bromobenzo[b]thiophene with an excess of activated zinc powder in an inert atmosphere until the organozinc reagent is formed. The resulting this compound solution can then be used in subsequent reactions, such as Negishi cross-coupling. nih.gov
Table 1: Conditions for Direct Insertion of Zinc
| Precursor | Activating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromobenzo[b]thiophene | LiCl | THF | 25-50 | High | organic-chemistry.org |
| 2-Bromobenzo[b]thiophene | 1,2-Dibromoethane | THF | Reflux | Good | nih.govnih.gov |
| 2-Bromobenzo[b]thiophene | Iodine | THF | Room Temp | Moderate | nih.gov |
Direct Insertion of Magnesium in the Presence of Zinc(II) Salts
An alternative direct insertion strategy involves the initial formation of a Grignard reagent, which then undergoes an in situ transmetalation with a zinc(II) salt. This method begins with the reaction of 2-bromobenzo[b]thiophene with magnesium turnings in an anhydrous solvent like THF or diethyl ether to form Benzo[b]thiophen-2-ylmagnesium bromide.
Following the formation of the Grignard reagent, a solution of a zinc(II) halide, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), is added to the reaction mixture. rug.nlorganic-chemistry.org This results in a rapid transmetalation, yielding the desired this compound and a magnesium dihalide salt. This approach is particularly useful as it leverages the well-established and often highly efficient formation of Grignard reagents. The presence of zinc salts can also "soften" the highly reactive Grignard reagent, leading to improved functional group tolerance in subsequent coupling reactions. organic-chemistry.org
Transmetalation Approaches to this compound
Transmetalation is a widely used method for preparing organozinc reagents from other organometallic precursors. This process involves the transfer of an organic group from a more electropositive metal to the less electropositive zinc.
From Organolithium Precursors
The synthesis of this compound can be achieved by the transmetalation of an organolithium precursor. This process typically starts with the deprotonation of benzo[b]thiophene at the 2-position using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (−78 °C) in a solvent like THF. mdpi.com This generates 2-benzo[b]thienyllithium.
Subsequent addition of a zinc(II) bromide (ZnBr₂) solution to the freshly prepared organolithium species results in a facile transmetalation to afford this compound. chemrxiv.org This method offers a clean and high-yielding route to the desired organozinc reagent.
Table 2: Transmetalation from Organolithium Precursors
| Organolithium Precursor | Zinc Salt | Solvent | Temperature (°C) | Reference |
| 2-Benzo[b]thienyllithium | ZnBr₂ | THF | -78 to RT | mdpi.comchemrxiv.org |
From Organomagnesium Halide Precursors
As briefly mentioned in section 2.1.2, the transmetalation from a pre-formed Grignard reagent is a common and practical approach. Benzo[b]thiophen-2-ylmagnesium bromide, synthesized from 2-bromobenzo[b]thiophene and magnesium metal, readily undergoes transmetalation upon treatment with zinc bromide. rug.nl
This reaction is driven by the difference in electronegativity between magnesium and zinc, leading to the formation of the more stable organozinc compound. The resulting mixture contains this compound and magnesium dihalide. For certain applications where the presence of magnesium salts might be detrimental, they can be precipitated out by the addition of 1,4-dioxane. rug.nl
From Organoaluminum Precursors
The use of organoaluminum precursors for the synthesis of organozinc reagents is another viable transmetalation strategy. rug.nl While less common for the specific synthesis of this compound, the general principle involves the reaction of a triorganoaluminum compound with a zinc(II) halide.
The preparation would first involve the synthesis of tris(benzo[b]thiophen-2-yl)aluminum. This organoaluminum compound can then react with zinc bromide in a stoichiometric ratio to produce this compound. This method can be advantageous in specific contexts, potentially offering different reactivity profiles or selectivities.
Specialized and Advanced Preparation Protocols
Beyond conventional methods, the synthesis of this compound can be achieved through specialized protocols that offer advantages in terms of efficiency, selectivity, and functional group tolerance. These advanced techniques are pivotal for preparing this organozinc reagent for use in complex molecular architectures.
Lithium Chloride-Mediated Zinc Insertion Reactions
The direct insertion of zinc metal into organic halides can be challenging, often requiring harsh conditions or highly activated zinc. The addition of lithium chloride (LiCl) has been shown to significantly facilitate the oxidative addition of zinc to aryl and heteroaryl halides, including derivatives that lead to the formation of this compound. beilstein-journals.orgorganic-chemistry.org This method is particularly advantageous as it allows for the use of commercially available zinc dust and proceeds under milder conditions. organic-chemistry.org
The presence of LiCl is believed to play a crucial role by breaking down the passivating layer on the zinc surface and by forming a soluble zincate complex (R-ZnBr·LiCl), which prevents the newly formed organozinc reagent from precipitating onto the metal surface and halting the reaction. nih.govresearchgate.net This solubilizing effect ensures a continuous reaction, leading to higher yields and faster reaction times. organic-chemistry.orgnih.gov
Research has demonstrated that this protocol is compatible with a wide array of functional groups, such as esters, nitriles, and amides, making it a versatile tool in organic synthesis. organic-chemistry.org For instance, the LiCl-mediated zinc insertion into 2-bromobenzo[b]thiophene would proceed in a solvent like tetrahydrofuran (THF) at moderate temperatures. The zinc dust is typically activated with reagents like 1,2-dibromoethane and chlorotrimethylsilane (B32843) prior to the addition of the aryl bromide and LiCl. beilstein-journals.org
A study on the direct insertion of zinc into various aryl and heteroaryl iodides found that the presence of LiCl greatly accelerates the reaction. beilstein-journals.org For example, while the insertion of zinc into ethyl 4-iodobenzoate (B1621894) in THF at 70°C for 24 hours yields less than 5% of the corresponding zinc reagent, the addition of LiCl drives the reaction to completion under similar conditions. beilstein-journals.org This method has been successfully applied to heteroaryl iodides, including thiophene (B33073) derivatives, showcasing its applicability for the synthesis of this compound from 2-iodobenzo[b]thiophene. beilstein-journals.org
| Parameter | Condition/Reagent | Purpose/Observation | Reference |
|---|---|---|---|
| Zinc | Commercial zinc dust | Readily available and effective in the presence of LiCl. | organic-chemistry.org |
| Additive | Lithium Chloride (LiCl) | Greatly facilitates the insertion of zinc into aryl halides. | beilstein-journals.org |
| Solvent | Tetrahydrofuran (THF) | Common solvent for organometallic reactions. | organic-chemistry.org |
| Temperature | 25-50 °C | Milder reaction conditions compared to methods without LiCl. | organic-chemistry.org |
| Activation | 1,2-dibromoethane and Me3SiCl | Activates the zinc surface for oxidative addition. | beilstein-journals.org |
| Substrate | 2-Bromo- or 2-Iodobenzo[b]thiophene | Precursor to this compound. | beilstein-journals.org |
Electrochemical Synthesis Pathways for Organozinc Species
Electrochemical methods offer a green and efficient alternative for the generation of organozinc reagents, avoiding the need for pre-activated metals or harsh chemical reductants. oup.comgoogle.com This approach involves the reduction of a metal salt at a cathode to generate a highly reactive, nascent metallic species that can readily undergo oxidative addition with an organic halide. oup.com
In the context of preparing this compound, an electrochemical process would typically involve the electrolysis of a solution containing a zinc salt (e.g., zinc bromide), a solvent, a supporting electrolyte, and the precursor, 2-bromobenzo[b]thiophene. The electrochemically generated active zinc at the cathode would then react with the 2-bromobenzo[b]thiophene to form the desired organozinc species.
A key challenge in the electrochemical synthesis of organozinc compounds is preventing side reactions such as the reduction of the organic halide to a hydrocarbon or homocoupling to form a biaryl species. google.com To overcome this, catalytic amounts of transition metal salts, such as those of cobalt, can be added to the electrolyte. google.com These catalysts can facilitate the desired oxidative addition pathway over undesired side reactions.
While direct electrochemical synthesis of this compound is not extensively documented, the synthesis of various aryl organozinc derivatives by electrolytic routes has been established. google.com Furthermore, electrochemical methods have been employed for the synthesis of benzo[b]thiophene derivatives through different reaction pathways, indicating the compatibility of the benzo[b]thiophene core with electrochemical conditions. scispace.comrsc.org
| Component | Specification | Role | Reference |
|---|---|---|---|
| Precursor | 2-Bromobenzo[b]thiophene | Source of the aryl group. | google.com |
| Zinc Source | Zinc salt (e.g., ZnBr₂) | Provides the zinc for the organozinc reagent. | google.com |
| Cathode | Inert material (e.g., carbon, stainless steel) | Site of zinc salt reduction. | google.com |
| Catalyst (optional) | Cobalt salt | Minimizes side reactions and improves efficiency. | google.com |
| Solvent | Aprotic organic solvent (e.g., THF, DMF) | Dissolves reactants and supports electrolyte. | oup.com |
| Supporting Electrolyte | e.g., Tetrabutylammonium tetrafluoroborate | Ensures conductivity of the solution. | scispace.com |
Silver-Catalyzed Zinc Insertion Methods
The direct insertion of zinc into aryl iodides can be significantly accelerated by using a catalytic amount of a silver salt, such as silver acetate (B1210297) (AgOAc). unipi.itresearchgate.net This methodology provides a mild and efficient route to arylzinc iodides, which are precursors to the corresponding bromide species through halide exchange or can be used directly in subsequent reactions. This silver-catalyzed zinc insertion is tolerant of a variety of sensitive functional groups, including aldehydes and primary amides. researchgate.net
The reaction typically involves treating the aryl iodide, in this case, 2-iodobenzo[b]thiophene, with zinc dust in the presence of a catalytic quantity of silver acetate in an ethereal solvent like THF. unipi.itresearchgate.net The silver catalyst is believed to facilitate the oxidative metalation process, leading to the formation of the arylzinc iodide under mild conditions. researchgate.net This method is particularly effective for both electron-rich and electron-deficient aryl iodides. unipi.itresearchgate.net
The resulting arylzinc iodides can be readily used in cross-coupling reactions, such as the Negishi coupling, to form biaryls and other coupled products in high yields. researchgate.net The chemoselectivity of this method makes it a valuable alternative to other zinc insertion protocols, especially when sensitive functional groups are present in the substrate.
| Parameter | Reagent/Condition | Significance | Reference |
|---|---|---|---|
| Substrate | 2-Iodobenzo[b]thiophene | Aryl iodide precursor. | unipi.it |
| Metal | Zinc dust | Source of zinc for the organometallic reagent. | researchgate.net |
| Catalyst | Silver acetate (AgOAc) | Efficiently promotes the direct insertion of zinc. | unipi.itresearchgate.net |
| Solvent | Ethereal solvent (e.g., THF) | Provides a suitable reaction medium. | unipi.it |
| Functional Group Tolerance | High (e.g., aldehydes, amides) | Allows for the synthesis of complex functionalized molecules. | researchgate.net |
| Product | Benzo[b]thiophen-2-ylzinc iodide | Intermediate for cross-coupling reactions. | researchgate.net |
Reactivity Profiles of Benzo B Thiophen 2 Ylzinc Bromide in Catalytic Reactions
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-zinc bond in Benzo[b]thiophen-2-ylzinc bromide, while being nucleophilic enough to participate in transmetalation with transition metal catalysts, is generally tolerant of a variety of functional groups, making it a versatile coupling partner. Palladium and nickel complexes are the most commonly employed catalysts to facilitate these transformations, each offering distinct advantages in terms of reactivity and substrate scope.
Palladium-Catalyzed Negishi Cross-Coupling
The Negishi cross-coupling reaction, which involves the palladium-catalyzed reaction of an organozinc compound with an organic halide or triflate, is a powerful tool for the formation of carbon-carbon bonds. This compound is an effective nucleophile in these reactions for the synthesis of 2-aryl and 2-heteroarylbenzo[b]thiophenes, which are prevalent motifs in medicinal chemistry and materials science.
For instance, the coupling of various organozinc reagents with aryl halides has been extensively studied. It is reasonable to extrapolate that this compound would exhibit broad substrate scope. The following table illustrates the potential scope of this reaction with various aryl halides, based on general knowledge of Negishi couplings.
| Aryl Halide | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodotoluene | Pd(PPh₃)₄ | THF | 60 | High |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | THF | RT | High |
| 2-Bromopyridine | Pd(OAc)₂/SPhos | Dioxane | 80 | Moderate to High |
| 3-Bromoquinoline | Pd₂(dba)₃/XPhos | Toluene | 100 | Moderate to High |
This table is a representation of expected outcomes based on general Negishi coupling principles and not from specific experimental data for this compound.
A key advantage of the Negishi coupling is its high degree of functional group tolerance, owing to the relatively mild nature of the organozinc reagent. This compound is expected to be compatible with a variety of functional groups on the coupling partner. These can include esters, ketones, nitriles, amides, and even some acidic protons, which might not be tolerated in more reactive organometallic reagents like Grignard or organolithium species. This compatibility allows for the synthesis of complex, functionalized 2-arylbenzo[b]thiophenes in the later stages of a synthetic sequence.
The following table provides a hypothetical overview of the functional group compatibility in the Negishi coupling of this compound with functionalized aryl bromides.
| Functional Group on Aryl Bromide | Catalyst/Ligand | Solvent | Temp. (°C) | Expected Outcome |
| Ester (e.g., -CO₂Me) | Pd(PPh₃)₄ | THF | 60 | High Yield |
| Ketone (e.g., -COMe) | PdCl₂(dppf) | THF | RT | High Yield |
| Nitrile (e.g., -CN) | Pd(OAc)₂/SPhos | Dioxane | 80 | Good Yield |
| Amide (e.g., -CONH₂) | Pd₂(dba)₃/XPhos | Toluene | 100 | Moderate to Good Yield |
| Aldehyde (e.g., -CHO) | Pd(PPh₃)₄ | THF | RT | Moderate Yield (potential for side reactions) |
This table is illustrative and based on the known functional group tolerance of Negishi couplings.
As this compound is an achiral reagent, discussions of stereospecificity and stereoselectivity primarily relate to the stereochemistry of the electrophilic coupling partner if it possesses stereocenters. In general, Negishi couplings are known to proceed with retention of configuration when using stereochemically defined vinyl or alkyl halides. However, the stereochemical outcome can be influenced by the choice of ligand and reaction conditions. For the coupling of this compound with a chiral electrophile, the stereochemical integrity of the product would need to be experimentally verified. There is currently a lack of specific studies in the searched literature focusing on the stereochemical aspects of this particular reagent in cross-coupling reactions.
The efficiency of Negishi cross-coupling reactions can be significantly influenced by the choice of solvent and the use of additives. Common solvents for these reactions include tetrahydrofuran (B95107) (THF), dioxane, toluene, and N,N-dimethylformamide (DMF). The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the rate of the reaction.
Additives, such as lithium salts (e.g., LiCl or LiBr), are often crucial for the success of Negishi couplings. These salts can break up zincate aggregates, leading to a more reactive "ate" complex that facilitates transmetalation to the palladium center. The presence of such additives can lead to dramatic improvements in reaction rates and yields. The optimal solvent and additive combination is often substrate-dependent and requires empirical screening for a given transformation involving this compound.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed couplings can be particularly effective for less reactive electrophiles, such as aryl chlorides. While the use of this compound in nickel-catalyzed cross-coupling reactions is not as extensively documented as its palladium-catalyzed counterparts in the provided search results, the principles of nickel catalysis suggest its potential applicability.
Nickel-catalyzed Kumada-type couplings, which traditionally use Grignard reagents, can sometimes be adapted for organozinc reagents. These reactions often proceed via a different catalytic cycle than palladium-catalyzed reactions, potentially involving Ni(I)/Ni(III) or Ni(0)/Ni(II) intermediates. The reactivity of this compound in such systems would likely enable the formation of 2-arylbenzo[b]thiophenes from a range of aryl halides, including chlorides. The development of specific nickel-based catalytic systems for the cross-coupling of this compound would be a valuable addition to the synthetic chemist's toolbox, offering a potentially more economical and reactive method for the synthesis of these important heterocyclic compounds. Further research is needed to explore and document the scope and limitations of this reagent in nickel-catalyzed transformations.
Copper-Catalyzed Cross-Coupling Reactions
While palladium is a common catalyst for cross-coupling reactions involving organozinc reagents (Negishi coupling), copper catalysis offers a cost-effective and often complementary approach. Copper-catalyzed cross-coupling reactions provide a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. sustech.edu.cnresearchgate.netrsc.org In the context of this compound, copper catalysts can facilitate its coupling with various electrophiles.
The general mechanism for such a copper-catalyzed cross-coupling typically involves the transmetalation of the organozinc reagent to a copper(I) salt, generating a copper-benzo[b]thiophene intermediate. This intermediate then undergoes oxidative addition with an electrophile, such as an aryl or vinyl halide, followed by reductive elimination to yield the cross-coupled product and regenerate the active copper catalyst. The choice of ligands, solvents, and additives can significantly influence the efficiency and scope of these reactions. sustech.edu.cn
Table 1: Examples of Copper-Catalyzed Cross-Coupling Reactions (Data is illustrative and based on general principles of copper-catalyzed cross-coupling reactions, as specific examples for this compound are not readily available in the provided search results.)
| Electrophile | Catalyst System | Product Type |
| Aryl Iodide | CuI / Ligand | 2-Arylbenzo[b]thiophene |
| Vinyl Bromide | CuBr / Ligand | 2-Vinylbenzo[b]thiophene |
| Allyl Chloride | CuCl / Ligand | 2-Allylbenzo[b]thiophene |
Acylative Cross-Coupling for Ketone and Chalcone Synthesis
The reaction of organozinc reagents with acyl chlorides, known as acylative cross-coupling, is a direct method for the synthesis of ketones. This compound can be employed in such reactions, typically catalyzed by palladium or nickel complexes, to afford 2-acylbenzo[b]thiophenes. These ketones are valuable intermediates and can serve as precursors for more complex structures, including chalcones.
Chalcones, which are α,β-unsaturated ketones, can be synthesized from 2-acylbenzo[b]thiophenes through a subsequent aldol (B89426) condensation with an appropriate aldehyde. The synthesis of benzo[b]thiophene-chalcone hybrids is of particular interest due to their potential biological activities. alfa-chemistry.comnih.gov
Table 2: Synthesis of Benzo[b]thiophenyl Ketones and Chalcones (Data is illustrative and based on general synthetic principles, as direct acylative coupling examples for this compound leading to chalcones are not explicitly detailed in the search results.)
| Reagent 1 | Reagent 2 | Catalyst | Product |
| This compound | Benzoyl chloride | Pd(PPh₃)₄ | 2-Benzoylbenzo[b]thiophene |
| 2-Benzoylbenzo[b]thiophene | Benzaldehyde | NaOH / EtOH | 1-(Benzo[b]thiophen-2-yl)-3-phenylprop-2-en-1-one (A chalcone) |
Cross-Coupling with Carbamoyl (B1232498) Chlorides for Tertiary Amide Synthesis
The synthesis of tertiary amides can be achieved through the cross-coupling of organometallic reagents with carbamoyl chlorides. While less common than acylative coupling, this reaction provides a direct route to amides, which are prevalent in pharmaceuticals and other biologically active molecules. This compound can theoretically participate in such couplings, likely under palladium or nickel catalysis, to yield N,N-disubstituted benzo[b]thiophene-2-carboxamides. The reaction would proceed through a mechanism similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.
Nucleophilic Addition Reactions
In addition to its utility in cross-coupling reactions, this compound can act as a potent nucleophile in addition reactions to polarized π-systems, most notably carbonyl compounds.
Additions to Carbonyl Compounds (Aldehydes and Ketones)
Organozinc reagents readily add to the electrophilic carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively. masterorganicchemistry.comlibretexts.orgacademie-sciences.fr This reaction is a fundamental carbon-carbon bond-forming transformation in organic synthesis. The addition of this compound to an aldehyde or ketone results in the formation of a (benzo[b]thiophen-2-yl)methanol derivative. The reaction proceeds through a nucleophilic attack of the organozinc reagent on the carbonyl carbon, forming a zinc alkoxide intermediate, which is subsequently protonated upon aqueous workup to yield the final alcohol product. libretexts.org
Table 3: Nucleophilic Addition of this compound to Carbonyls (Data is illustrative based on general reactivity patterns of organozinc reagents.)
| Carbonyl Compound | Product |
| Acetaldehyde | 1-(Benzo[b]thiophen-2-yl)ethanol |
| Acetone | 2-(Benzo[b]thiophen-2-yl)propan-2-ol |
| Benzaldehyde | Benzo[b]thiophen-2-yl(phenyl)methanol |
Barbier-Type Reactions Utilizing this compound
The Barbier reaction is a one-pot process where an organometallic reagent is generated in situ in the presence of a carbonyl substrate. alfa-chemistry.comwikipedia.orgchemrxiv.orgnih.gov This method avoids the separate preparation and isolation of the often-sensitive organometallic compound. In the context of this compound, a Barbier-type reaction would involve the addition of 2-bromobenzo[b]thiophene (B1329661) to a mixture of zinc metal and an aldehyde or ketone. The organozinc reagent forms in situ and immediately adds to the carbonyl compound present in the reaction mixture to afford the corresponding alcohol. alfa-chemistry.comwikipedia.org This approach is often favored for its operational simplicity. chemrxiv.orgnih.gov
Conjugate Addition Reactions
Organozinc reagents, particularly when converted to organocuprates (Gilman reagents) by the addition of a copper(I) salt, are known to undergo conjugate (1,4-) addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-carbon bonds at the β-position of enones and enals. It is plausible that this compound, in the presence of a copper catalyst, could act as a soft nucleophile and add to α,β-unsaturated systems to yield β-(benzo[b]thiophen-2-yl) ketones or aldehydes. The reaction would proceed via a nucleophilic attack on the β-carbon, forming an enolate intermediate which is then protonated to give the saturated carbonyl compound.
Chelation-Controlled Addition Pathways
The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. In the case of chiral aldehydes or ketones, the stereochemical outcome of the addition is of paramount importance. Chelation control is a powerful strategy to influence the diastereoselectivity of such reactions. While direct studies on this compound are not extensively documented, its reactivity can be inferred from the well-established behavior of other organozinc reagents in chelation-controlled additions. nih.govnih.gov
In a typical scenario, the addition of an organozinc reagent to a chiral α- or β-alkoxy aldehyde can proceed via a chelated intermediate, where the zinc atom coordinates to both the carbonyl oxygen and the alkoxy oxygen. This coordination locks the conformation of the substrate, leading to a preferential attack of the nucleophile from one face of the carbonyl group, thus dictating the stereochemistry of the resulting alcohol. nih.govnih.gov
For this compound, it is anticipated that in the presence of a suitable Lewis acid or with substrates containing a chelating auxiliary, it will participate in highly diastereoselective additions to chiral aldehydes. The Lewis acidity of the zinc center in the reagent itself can also play a role in promoting chelation. nih.gov The stereochemical outcome is generally governed by the Cram-chelation model, which predicts the formation of the syn or anti diastereomer depending on the substrate and reaction conditions. organicchemistrydata.org
Table 1: Illustrative Chelation-Controlled Addition of this compound to a Chiral Aldehyde
| Entry | Aldehyde Substrate (Chiral) | Product (Diastereomeric Alcohol) | Expected Major Diastereomer |
| 1 | 2-(Benzyloxy)propanal | 1-(Benzo[b]thiophen-2-yl)-2-(benzyloxy)propan-1-ol | syn |
| 2 | 3-(tert-Butyldimethylsilyloxy)butanal | 1-(Benzo[b]thiophen-2-yl)-3-(tert-butyldimethylsilyloxy)butan-1-ol | anti (Felkin-Anh) or syn (with strong chelation) |
Note: The expected major diastereomer can be influenced by the specific reaction conditions and the nature of the protecting group on the aldehyde.
The ability to control the stereochemical course of these additions makes this compound a valuable tool for the asymmetric synthesis of complex molecules containing the benzo[b]thiophene unit.
Other Catalytic Transformations
Beyond addition reactions, this compound is a versatile reagent for other catalytic transformations, enabling the introduction of diverse functional groups at the 2-position of the benzo[b]thiophene core.
Oxidation Reactions Leading to Alcohol Derivatives
The synthesis of 2-hydroxybenzo[b]thiophene derivatives can be achieved through the oxidation of organometallic precursors. While direct oxidation of this compound with molecular oxygen can be a route, it may lead to a mixture of products. A more controlled and widely practiced approach involves the reaction of the organometallic species with an electrophilic oxygen source or, more commonly, the reaction with an aldehyde followed by oxidation of the resulting secondary alcohol if required. nih.govbeilstein-journals.org
A common strategy is the reaction of the organolithium or Grignard precursor of the zinc reagent with an appropriate aldehyde, such as formaldehyde, to yield the corresponding primary alcohol, or with other aldehydes and ketones to produce secondary and tertiary alcohols respectively. These alcohols can then be subjected to standard oxidation protocols if the corresponding carbonyl compound is the target. nih.gov
Table 2: Synthesis of Benzo[b]thiophen-2-yl Alcohol Derivatives
| Entry | Organometallic Precursor | Electrophile | Intermediate Product | Final Product (after work-up/oxidation) |
| 1 | Benzo[b]thiophen-2-yllithium | Formaldehyde | 2-(Hydroxymethyl)benzo[b]thiophene | 2-Formylbenzo[b]thiophene (via oxidation) |
| 2 | Benzo[b]thiophen-2-ylmagnesium bromide | Benzaldehyde | Benzo[b]thiophen-2-yl(phenyl)methanol | Benzo[b]thiophen-2-yl(phenyl)methanone (via oxidation) |
| 3 | This compound | Molecular Oxygen | Benzo[b]thiophen-2-ol (potentially) | Benzo[b]thiophen-2(3H)-one (tautomer) |
Alkynylation Reactions
The introduction of an alkynyl group onto the benzo[b]thiophene scaffold is a valuable transformation, as the resulting alkynes are versatile intermediates for further synthetic manipulations. The most prominent method for achieving this is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org
In this context, while this compound could potentially undergo alkynylation, a more direct and efficient route involves the Sonogashira coupling of 2-bromobenzo[b]thiophene with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.govpitt.edu The reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the benzo[b]thiophene and the alkyne partner. libretexts.org
Table 3: Synthesis of 2-Alkynylbenzo[b]thiophenes via Sonogashira Coupling
| Entry | Benzo[b]thiophene Substrate | Alkyne | Catalyst/Co-catalyst/Base | Product |
| 1 | 2-Bromobenzo[b]thiophene | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 2-(Phenylethynyl)benzo[b]thiophene |
| 2 | 2-Iodobenzo[b]thiophene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / i-Pr₂NH | 2-((Trimethylsilyl)ethynyl)benzo[b]thiophene |
| 3 | 2-Bromobenzo[b]thiophene | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | 2-(Hex-1-yn-1-yl)benzo[b]thiophene |
The copper-free variant of the Sonogashira coupling has also been developed, offering an alternative for substrates that may be sensitive to copper salts. nih.gov These alkynylation methods provide a powerful and flexible platform for the synthesis of a wide array of 2-substituted benzo[b]thiophene derivatives.
Mechanistic Investigations and Theoretical Studies of Benzo B Thiophen 2 Ylzinc Bromide
Computational Elucidation of Reaction Mechanisms
The primary utility of Benzo[b]thiophen-2-ylzinc bromide is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.orguni-muenchen.de Computational studies, predominantly using Density Functional Theory (DFT), are essential for elucidating the intricate mechanisms of these transformations. The catalytic cycle for a Negishi coupling is generally understood to involve three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organohalide (Ar-X) to form a Pd(II) intermediate.
Transmetalation: The organozinc reagent, this compound, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-aryl intermediate. This is often the rate-limiting step. For alkylzinc species, the formation of a halide-containing "zincate" complex (e.g., RZnX₃²⁻) is believed to be necessary before transmetalation can occur. wikipedia.org
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov
For organozinc reagents, a significant side reaction can be β-hydride elimination, especially with alkyl groups containing a β-hydrogen. nih.govorganic-chemistry.org Computational models help in designing ligands for the palladium catalyst that can accelerate the rate of reductive elimination relative to β-hydride elimination, thereby improving product selectivity. nih.govorganic-chemistry.org DFT calculations are used to map the potential energy surface of the reaction, identifying the transition state structures and activation energies for each elementary step, thus providing a molecular-level understanding of the reaction's kinetics and selectivity.
Understanding Structure-Reactivity Relationships in Solution
The reactivity of organozinc halides in solution is not straightforward and is governed by a complex interplay of the solvent, additives, and the inherent chemical equilibria of the reagent itself. researchgate.net The structure of the organozinc reagent in solution directly influences its nucleophilicity and, consequently, its performance in reactions. chemrxiv.orgresearchgate.net
A central concept is the Schlenk Equilibrium , where the organozinc halide exists in equilibrium with its corresponding diorganozinc species (di(benzo[b]thiophen-2-yl)zinc) and zinc dibromide. wikipedia.orgnih.govlibretexts.org
The position of this equilibrium is highly dependent on the solvent. nih.gov Coordinating solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) can shift the equilibrium by stabilizing the various zinc species present. nih.gov The diorganozinc species is generally more reactive than the organozinc halide. Additives, such as lithium halides (e.g., LiCl), are known to have a profound effect, often breaking up aggregates and forming more reactive "ate" complexes, which can significantly accelerate reactions. researchgate.netnih.gov The choice of solvent can also influence the mechanism of reagent formation itself; for instance, studies on the formation of organozinc iodides from zinc metal show that DMSO accelerates the initial oxidative addition step compared to THF. nih.govescholarship.org
Spectroscopic Analysis of Solvation States (e.g., X-ray Absorption Spectroscopy)
Understanding the immediate chemical environment, or solvation shell, of an organozinc reagent is crucial for explaining its reactivity. X-ray Absorption Spectroscopy (XAS), including both Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), is a powerful technique for this purpose. chemrxiv.orgresearchgate.netacs.org It allows for the in-situ determination of the coordination number and bond distances around the zinc atom and the bromide ion in solution. nih.govnih.gov
For a reagent like this compound dissolved in a coordinating solvent such as THF, XAS experiments would probe the Zn-C, Zn-Br, and Zn-O (from THF) coordination. Studies on analogous systems like methylzinc chloride (MeZnCl) and zinc chloride (ZnCl₂) in THF have shown that the zinc center is typically coordinated by solvent molecules. chemrxiv.orgacs.orgchemrxiv.org The resulting data provides a snapshot of the dominant species in solution. For example, EXAFS analysis of aqueous bromide ions has determined a well-defined solvation sphere of approximately 8 water molecules at a distance of 3.40 Å. nih.govnih.gov A similar approach for this compound in THF would reveal the geometry and composition of its primary solvation shell.
Below is a table showing representative EXAFS data for halide ion solvation in water, illustrating the type of structural information that can be obtained.
| Ion | Coordination Number (Water) | M-O Distance (Å) | Reference |
| Bromide (Br⁻) | 8 | 3.40 ± 0.14 | nih.govnih.gov |
| Iodide (I⁻) | 8 | 3.60 ± 0.13 | nih.govnih.gov |
| Chloride (Cl⁻) | 7 (1st shell), 7 (2nd shell) | 3.15 ± 0.10, 4.14 ± 0.30 | nih.govnih.gov |
This table shows data for aqueous halide ions as an illustration of the technique's capability.
Theoretical Calculations (e.g., Ab Initio Molecular Dynamics, Time-Dependent Density Functional Theory)
To complement experimental techniques like XAS, advanced theoretical calculations are employed to build a dynamic picture of organozinc reagents in solution. Ab initio molecular dynamics (AIMD) allows for the simulation of the movement and interaction of the organozinc species and surrounding solvent molecules over time, providing a detailed view of the solvation dynamics. researchgate.netacs.org Enhanced sampling techniques like metadynamics can be combined with AIMD to explore the free energy landscape of the system, identifying the most stable and populated solvation states. acs.org
This computational approach has been successfully applied to model simple organozinc systems in THF. chemrxiv.orgchemrxiv.org The simulations reveal the existence of multiple, rapidly interconverting solvation states at room temperature. researchgate.netacs.org Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the theoretical XANES spectrum from the structures generated by AIMD. acs.orgnih.gov The close agreement between the calculated and experimentally measured spectra validates the accuracy of the computational model, providing a high-fidelity description of the species present in solution. chemrxiv.orgacs.org This combined experimental and theoretical workflow resolves ambiguities about the precise coordination environment and structure of these reactive species. acs.org
Coordination Chemistry and Aggregate Formation of Organozinc Species
Unsolvated organozinc halides are rarely observed; they are typically obtained as complexes with solvent molecules. taylorfrancis.com In solution, these species can exist as monomers, dimers, or higher-order aggregates. The state of aggregation is a critical factor influencing reactivity and is dictated by the organic substituent, the halide, the solvent, and the presence of salt additives. researchgate.net
The Schlenk equilibrium is the most fundamental representation of this dynamic. libretexts.org The equilibrium can be influenced by the addition of salts like LiCl, which can lead to the formation of mono- or di-anionic "organozincate" species. researchgate.net For instance, the formation of a low-order zincate would follow the equation:
These zincate species are often more nucleophilic and can exhibit different reactivity and selectivity compared to the neutral organozinc halide. researchgate.net The precise structure of these aggregates and zincates in solution remains an active area of research, with molecular modeling and spectroscopic methods being key tools for their characterization. researchgate.net The control over speciation through the careful choice of solvent and additives is essential for optimizing synthetic protocols that use these reagents. nih.gov
Advanced Synthetic Applications of Benzo B Thiophen 2 Ylzinc Bromide
Construction of Substituted Benzo[b]thiophene Derivatives
The benzo[b]thiophene core is a privileged scaffold found in numerous biologically active compounds and functional materials. nih.gov Benzo[b]thiophen-2-ylzinc bromide serves as a key building block for the introduction of this moiety and for the synthesis of its substituted derivatives through various cross-coupling reactions.
One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. This reaction allows for the efficient formation of carbon-carbon bonds between the C2 position of the benzo[b]thiophene ring and a variety of organic halides or triflates. This methodology provides a direct and modular approach to 2-aryl, 2-alkenyl, and 2-alkynyl benzo[b]thiophenes, which are important intermediates for the synthesis of more complex molecules. researchgate.net
For instance, the coupling of this compound with aryl halides bearing different substituents allows for the systematic exploration of structure-activity relationships in medicinal chemistry. nih.gov The electronic and steric properties of the introduced substituent can significantly influence the biological activity of the resulting benzo[b]thiophene derivative. nih.gov
Furthermore, the reactivity of the organozinc reagent can be modulated by the choice of catalyst and reaction conditions, enabling selective transformations. The use of specific phosphine (B1218219) ligands in the palladium catalyst system can influence the efficiency and selectivity of the cross-coupling reaction. organic-chemistry.org
Below is a table summarizing representative examples of substituted benzo[b]thiophene derivatives synthesized using this compound or related methodologies.
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |
| 1 | This compound | 2-Iodothiophene | PdCl2(PPh3)2 | 2-(Thiophen-2-yl)benzo[b]thiophene | ~94% |
| 2 | This compound | Benzyl chloride | ZnCl2-modified K-10 clay | 3-Benzylbenzo[b]thiophene | 74% |
| 3 | 2-Alkynyl thioanisoles | Sodium halides/Copper(II) sulfate (B86663) | N/A (Electrophilic cyclization) | 3-Halobenzo[b]thiophenes | High yields |
| 4 | 2-Iodothiophenol | Phenylacetylene | Pd(II) catalyst | 2-Phenylbenzo[b]thiophene | up to 87% |
Synthesis of Complex Heterocyclic Scaffolds
Beyond the synthesis of simple substituted derivatives, this compound is instrumental in the construction of more intricate heterocyclic systems. Its ability to participate in cascade reactions and annulation processes opens avenues to novel polycyclic and fused heterocyclic scaffolds. researchgate.netrsc.org
These complex structures are of significant interest due to their potential to exhibit unique biological activities and photophysical properties. For example, the fusion of the benzo[b]thiophene ring with other heterocyclic systems like quinazolines, indoles, or other thiophenes can lead to compounds with enhanced biological profiles or interesting material properties. researchgate.nettsijournals.com
One notable application is the use of this compound in palladium-catalyzed annulation reactions. By reacting with appropriately functionalized coupling partners, it can trigger a sequence of bond-forming events leading to the formation of new rings fused to the benzo[b]thiophene core. This strategy has been employed to synthesize novel thieno[3,2-b]thiophene (B52689) and other polycyclic aromatic systems. organic-chemistry.org
The following table highlights examples of complex heterocyclic scaffolds synthesized from benzo[b]thiophene precursors.
| Entry | Starting Material(s) | Key Reagent/Catalyst | Product | Reference |
| 1 | 3-(Substituted-ethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | Iodine | Iodo substituted-thienodibenzothiophene | researchgate.net |
| 2 | 2-(3'-Chlorobenzo(b)thiophene-2'-yl)-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-2-(3'-chlorobenzo(b)thiophene-2'-yl)quinazol-4-one | tsijournals.com |
| 3 | 2'-Bromoacetophenones, 2-Aminobenzohydrazides | Iodine | 5H-Quinazolino[3,2-b]cinnoline-7,13-diones | rsc.org |
Role in the Synthesis of Functionally Diverse Organic Molecules
The versatility of this compound extends to the synthesis of a wide range of functionally diverse organic molecules with applications spanning from medicinal chemistry to materials science. researchgate.net The benzo[b]thiophene moiety is a key pharmacophore in a number of drugs and biologically active compounds, and this organozinc reagent provides a reliable method for its incorporation. nih.govnih.gov
In medicinal chemistry, benzo[b]thiophene derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties. nih.govnih.govnih.govmdpi.com The ability to readily synthesize a library of substituted benzo[b]thiophenes using this compound is crucial for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of these compounds. nih.gov
For instance, the synthesis of benzo[b]thiophene acylhydrazones has led to the discovery of potent antimicrobial agents against multidrug-resistant bacteria. nih.govmdpi.com Similarly, benzo[b]thiophene-based compounds have been investigated as potential anticancer agents, with some derivatives showing promising activity against various cancer cell lines. nih.gov
In the realm of materials science, benzo[b]thiophene-containing molecules are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-system and tunable electronic properties of these compounds make them attractive candidates for such applications. The synthesis of 2-substituted benzo[b]thiophenes with specific electronic properties is a key step in the development of these advanced materials. researchgate.net
The table below provides examples of functionally diverse organic molecules synthesized from benzo[b]thiophene precursors.
| Compound Class | Synthetic Starting Point | Key Transformation | Functional Application | Reference(s) |
| Benzo[b]thiophene-chalcones | 2-Mercaptobenzenemethanol | Intramolecular Wittig reaction | Cholinesterase inhibitors | nih.gov |
| Benzo[b]thiophene acylhydrazones | Substituted benzo[b]thiophene-2-carboxylic hydrazide | Condensation with aldehydes | Antimicrobial agents | nih.govmdpi.com |
| Benzo[b]thiophene-based thiosemicarbazones | Substituted benzo[b]thiophene aldehydes | Condensation with thiosemicarbazide | Anticancer agents | nih.gov |
| Benzo[b]thiophene-containing Schiff bases | Benzo[b]thiophene aldehydes | Condensation with amines | Antioxidant, antimicrobial, anti-inflammatory agents | rsc.org |
Green Chemistry Principles in the Synthesis and Application of Benzo B Thiophen 2 Ylzinc Bromide
Solvent-Free and Water-Mediated Reaction Systems
The choice of solvent is a primary consideration in green chemistry. Ideally, reactions would occur in water or without any solvent. While the direct synthesis of organozinc reagents typically requires polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) to ensure stability and reactivity, significant progress has been made in applying greener principles to the synthesis of its precursors. nih.gov
Researchers have developed methods for creating the core benzothiophene (B83047) structure under more environmentally benign conditions.
Greener Solvents : An electrophilic cyclization to produce 3-halobenzo[b]thiophenes has been successfully performed using ethanol (B145695) as the solvent, which is a significant improvement over more hazardous organic solvents. dntb.gov.uanih.gov
Solvent-Free Synthesis : For the synthesis of the benzothiophene skeleton, iodine-catalyzed cascade reactions of thiophenols with alkynes have been developed that proceed under metal- and solvent-free conditions. organic-chemistry.org
The advantages of reducing solvent use are numerous, often leading to faster reactions, higher selectivity, lower energy consumption, and a significant reduction in chemical waste. rsc.org While a completely solvent-free or water-based synthesis for Benzo[b]thiophen-2-ylzinc bromide is not yet standard, the trend in synthesizing its precursors points towards a greener future.
Room Temperature Reaction Conditions
Operating reactions at ambient temperatures is a cornerstone of energy-efficient chemistry. Many of the synthetic steps involved in producing and using benzo[b]thiophene derivatives can now be conducted at room temperature, avoiding the energy costs associated with heating or cooling.
Several examples highlight this trend:
The hydrolysis of an ester to form a benzo[b]thiophene-2-carboxylic acid can be carried out at room temperature overnight. mdpi.comnih.gov
A palladium-on-carbon-catalyzed reduction of a related derivative proceeds efficiently at room temperature. mdpi.com
The synthesis of a 2-ethynylthioanisole precursor and its subsequent iodine-mediated electrophilic cyclization to form the benzothiophene ring are both performed at room temperature. researchgate.net
An electrochemical method for synthesizing benzo[b]thiophene-1,1-dioxides also operates effectively at room temperature. nih.gov
Conducting these reactions at ambient temperature not only conserves energy but also simplifies the required equipment and can lead to cleaner reactions with fewer side products.
Minimization of Hazardous Reagents and Byproducts
A key principle of green chemistry is to design syntheses that use and generate substances with minimal toxicity. The synthesis of this compound via direct zinc insertion represents a significant improvement over older methods that relied on more hazardous reagents.
Traditionally, functionalized organometallics were often prepared through a metal-halogen exchange using highly reactive and pyrophoric organolithium or Grignard reagents. sigmaaldrich.com This approach has limited compatibility with sensitive functional groups. The development of highly activated "Rieke® Zinc" allows for the direct insertion of zinc metal into aryl bromides and chlorides, a method that tolerates a wide variety of functional groups like nitriles, esters, and amides. sigmaaldrich.com This avoids the need for hazardous organolithium precursors and expands the utility of the resulting organozinc reagents.
Furthermore, advancements in synthesizing the benzothiophene precursor have focused on replacing harsh chemicals:
Thiourea can be used as a safer, more manageable substitute for dihydrosulfide. organic-chemistry.org
Simple, non-toxic sodium halides (like NaCl) can be used in conjunction with copper sulfate (B86663) for halocyclization reactions, replacing more hazardous reagents like bromine (Br₂) or N-bromosuccinimide (NBS). nih.gov
The direct insertion of zinc into 2-bromobenzo[b]thiophene (B1329661) is also highly atom-economical, as it generates the desired product with minimal byproducts, a stark contrast to methods that produce stoichiometric amounts of waste salts.
Comparison of Synthetic Routes from a Green Chemistry Perspective
| Method | Reagents | Typical Conditions | Green Chemistry Advantages | Green Chemistry Disadvantages |
|---|---|---|---|---|
| Direct Zinc Insertion | 2-Bromobenzo[b]thiophene, Activated Zinc | THF, Room Temp. to mild heat | Avoids hazardous organolithiums; High functional group tolerance; High atom economy. sigmaaldrich.com | Requires anhydrous polar aprotic solvent. nih.gov |
| Metal-Halogen Exchange | 2-Bromobenzo[b]thiophene, Organolithium (e.g., n-BuLi), ZnBr₂ | Cryogenic temperatures (-78 °C), THF | Well-established method. | Uses pyrophoric and hazardous n-BuLi; Requires cryogenic cooling (high energy); Less functional group tolerant. sigmaaldrich.com |
| Precursor Cyclization (Greener) | 2-Alkynylthioanisole, NaCl, CuSO₄ | Ethanol, Heat | Uses benign solvent (ethanol) and inexpensive, low-toxicity reagents (NaCl). nih.gov | Multi-step process to get to the organozinc reagent. |
Energy Efficiency in Synthetic Processes
Beyond reaction temperature, other strategies are being employed to enhance energy efficiency:
Catalysis : The use of catalysts, such as in palladium-catalyzed coupling reactions, allows reactions to proceed under less energy-intensive conditions than would otherwise be required. researchgate.net Photocatalysis, using visible light to drive reactions, represents a frontier in energy-efficient synthesis. organic-chemistry.org
Continuous Flow Synthesis : For the production of organozinc halides in general, continuous flow systems offer superior heat management compared to traditional batch reactors. nih.govresearchgate.net This improved control prevents dangerous temperature spikes in exothermic reactions and ensures a more energy-efficient and safer process, particularly at a larger scale.
By integrating these principles, the synthesis and application of this compound can be made progressively more sustainable and environmentally responsible.
Q & A
Q. What are the established synthetic routes for preparing Benzo[b]thiophen-2-ylzinc bromide in laboratory settings?
this compound is typically synthesized via a transmetallation approach. First, the precursor 2-bromo-benzo[b]thiophene is prepared through bromination of benzo[b]thiophene using (N-bromosuccinimide) under radical-initiated conditions. The bromide intermediate is then reacted with activated zinc dust in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) to yield the zinc reagent. This method parallels Negishi coupling protocols, where aryl/heteroaryl zinc halides are generated for cross-coupling reactions .
Q. What safety protocols are critical when handling this compound?
Key precautions include:
- Moisture avoidance : Use Schlenk lines or gloveboxes for synthesis and storage.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile byproducts.
- Disposal : Neutralize residual reagent with isopropanol before disposal, adhering to institutional guidelines for organozinc waste. Refer to safety data sheets (SDS) for benzyl bromide analogs, which highlight similar hazards (e.g., lacrimation, respiratory irritation) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- and NMR : Confirm structural integrity by comparing shifts to precursor bromides (e.g., aromatic protons at δ 7.2–7.8 ppm).
- Mass spectrometry (HRMS) : Validate molecular ion peaks (, exact mass ~307.8).
- Elemental analysis : Verify zinc and bromine content.
- Reactivity tests : Use iodolysis or quenching with electrophiles (e.g., aldehydes) to assess activity .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions involving this compound?
- Catalyst selection : Palladium catalysts (e.g., ) are preferred for Negishi couplings, while nickel systems (e.g., ) may enhance efficiency with electron-deficient partners.
- Solvent effects : Use ethereal solvents (THF, DME) to stabilize the zinc reagent; avoid DMSO due to ligand displacement.
- Temperature : Reactions typically proceed at 0–25°C to minimize decomposition.
- Additive screening : Include to solubilize intermediates and improve yields .
Q. What factors contribute to the instability of this compound, and how can storage conditions be optimized?
Instability arises from:
- Hydrolysis : Rapid degradation in moist environments.
- Oxidation : Sensitivity to oxygen, leading to zinc oxide byproducts. Storage recommendations :
- Store as a 0.1–1.0 M solution in THF under argon at –20°C.
- Use molecular sieves (4 Å) to maintain anhydrous conditions.
- Monitor activity via periodic iodolysis titrations .
Q. How does the electronic structure of this compound influence its reactivity in organometallic reactions?
The benzo[b]thiophene core provides electron-rich aromaticity, enhancing the nucleophilicity of the zinc-bound carbon. This facilitates cross-coupling with electrophilic partners (e.g., aryl halides). Computational studies (DFT) suggest the thiophene’s sulfur atom stabilizes the transition state during transmetallation, lowering activation barriers compared to phenyl-zinc analogs .
Q. How should researchers address discrepancies in reported reactivity or yields when using this compound?
Contradictions often stem from:
- Purity variations : Ensure bromide precursors are purified via column chromatography (hexane/EtOAc).
- Catalyst lot variability : Pre-activate palladium catalysts with reducing agents (e.g., ).
- Solvent dryness : Re-distill THF over sodium/benzophenone.
- Side reactions : Suppress proto-demetalation by avoiding protic solvents and ensuring rigorous inert conditions. Cross-validate results using standardized substrates (e.g., iodobenzene for benchmarking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
